molecular formula C19H21N3O2S2 B6459774 N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2549064-49-3

N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6459774
CAS No.: 2549064-49-3
M. Wt: 387.5 g/mol
InChI Key: BZESTZZURMXROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a heterocyclic compound featuring a benzothiazole moiety fused to a pyrrolidine ring, which is further substituted with a methyl group and a phenylmethanesulfonamide chain. The sulfonamide group enhances solubility and binding affinity, making this compound a candidate for drug discovery.

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-21(26(23,24)14-15-7-3-2-4-8-15)16-11-12-22(13-16)19-20-17-9-5-6-10-18(17)25-19/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZESTZZURMXROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane.

    Coupling of the Benzothiazole and Pyrrolidine Rings: This step involves the formation of a bond between the benzothiazole and pyrrolidine rings, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole or pyrrolidine rings.

    Reduction: Reduced forms of the benzothiazole or pyrrolidine rings.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C19H18N4O4S2
  • Molecular Weight : 430.5 g/mol
  • Structural Features : It includes a benzothiazole moiety, which is known for its biological activity, linked to a pyrrolidine ring and a sulfonamide group.

Antibacterial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antibacterial properties. The structure of N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide suggests potential effectiveness against various bacterial strains.

A study highlighted the synthesis of similar benzothiazole derivatives that showed promising activity against drug-resistant bacteria, indicating that modifications in the benzothiazole structure can enhance antibacterial efficacy . This compound could serve as a lead for developing new antibacterial agents.

Anticancer Properties

The compound's structural characteristics suggest potential anticancer applications. Benzothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, certain benzothiazole-based compounds have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

In vitro studies showed that modifications in the benzothiazole structure can lead to enhanced activity against specific cancer types, suggesting that this compound may be effective in targeted cancer therapies.

Neuropharmacological Applications

The pyrrolidine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurodegenerative diseases. For example, some benzothiazole derivatives have shown promise in modulating neurotransmitter systems and exhibiting neuroprotective effects .

Research into this area is still emerging, but the potential for this compound to influence neurological pathways could lead to novel treatments for conditions such as Alzheimer's disease or Parkinson's disease.

Several studies have documented the efficacy of similar compounds:

  • Antibacterial Studies : A recent study synthesized various benzothiazole derivatives and tested their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure significantly influenced antibacterial activity .
  • Anticancer Research : In vitro testing of related benzothiazole compounds revealed IC50 values indicating effective inhibition of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells .
  • Neuropharmacological Insights : Research has shown that certain benzothiazole derivatives can cross the blood-brain barrier and exhibit protective effects in models of neurodegeneration .

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Features

A comparative analysis of structural analogs reveals key similarities and differences:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide Benzothiazole-pyrrolidine-sulfonamide Methyl, phenylmethanesulfonamide Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine-chromen-sulfonamide Fluorophenyl, chromen-4-one, fluorinated pyrazolo[3,4-d]pyrimidine 589.1
2-[1-(Phenylsulfonyl)-1H-indol-3-yl]N-(6-substituted benzothiazol-2-yl) acetamide Indole-benzothiazole-sulfonamide Indole-3-acetamide, substituted benzothiazole Not reported
N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide Thiazole-pyrrolidine-sulfonamide 4-Phenylthiazole, pyrrolidine-sulfonylbenzamide Not reported

Key Observations :

  • The target compound shares the sulfonamide-pyrrolidine motif with N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide , but differs in the aromatic heterocycle (benzothiazole vs. thiazole).
  • The indole-benzothiazole-sulfonamide in highlights the versatility of sulfonamides in coupling with diverse heterocycles, though its indole core distinguishes it pharmacologically.

Pharmacological Implications

  • Benzothiazole Derivatives : The target compound’s benzothiazole moiety may confer DNA intercalation or kinase inhibition properties, akin to other benzothiazoles .
  • Fluorinated Analogs : The fluorinated pyrazolopyrimidine in suggests enhanced target affinity due to fluorine’s electronegativity and metabolic stability.
  • Sulfonamide Role : All compounds leverage sulfonamide’s polarity for improved solubility and hydrogen-bonding interactions with biological targets.

Physicochemical Properties

  • Melting Point : The pyrazolopyrimidine-chromen-sulfonamide has a melting point of 175–178°C, indicating high crystallinity. The target compound’s melting point is unreported but may vary due to its less rigid structure.

Biological Activity

N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas.

Antibacterial Activity

Research has indicated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, a study highlighted the synthesis of various benzothiazole derivatives that showed potent activity against Gram-positive and Gram-negative bacteria. The compound was part of a series that demonstrated comparable efficacy to known antibiotics under laboratory conditions .

Antifungal Activity

In addition to antibacterial effects, some derivatives of benzothiazoles have shown antifungal activity. A related study reported that compounds with similar structures inhibited fungal growth effectively, suggesting that this compound could also possess antifungal properties .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been a focus of many research efforts. A specific investigation into related compounds revealed their ability to induce apoptosis in cancer cells through the inhibition of key signaling pathways. This suggests that this compound may also exert similar effects .

Case Studies

Several case studies have explored the biological activities of compounds structurally related to this compound:

  • Antibacterial Study : A study on synthesized benzothiazole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The most effective compound showed an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .
  • Antifungal Evaluation : In vitro tests against Candida albicans showed that certain benzothiazole derivatives inhibited fungal growth effectively at low concentrations, indicating potential for clinical applications .
  • Cancer Cell Line Testing : Research involving various cancer cell lines (e.g., HeLa and MCF7) indicated that some derivatives induced cell cycle arrest and apoptosis, suggesting their potential as anticancer agents .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of benzothiazole derivatives. The following table summarizes key research findings related to the compound's biological activities:

Activity TypeStudy ReferenceKey Findings
Antibacterial Potent against Gram-positive bacteria
Antifungal Effective against Candida species
Anticancer Induced apoptosis in cancer cell lines

Q & A

Q. What are the optimized synthetic routes for N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a base-mediated protocol using K₂CO₃ in DMF at room temperature facilitates alkylation of benzothiazole derivatives (e.g., 1,3-benzothiazol-2-ylpyrrolidine intermediates) with sulfonamide electrophiles . Key parameters include:
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Base: K₂CO₃ (1.2 equiv) ensures deprotonation without side reactions.
  • Stoichiometry: A 1.1:1 molar ratio of electrophile to nucleophile minimizes byproducts.
    Yields typically range from 70–85% under optimized conditions. For advanced routes, Rhodium-catalyzed transformations (e.g., from N-tosyl-1,2,3-triazoles) offer stereoselectivity but require inert atmospheres and elevated temperatures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine N-methylation at δ 2.8–3.2 ppm) and sulfonamide connectivity (SO₂NH resonances at δ 7.1–7.5 ppm) .
  • X-ray Crystallography: Resolves spatial arrangements, such as benzothiazole-pyrrolidine dihedral angles (e.g., 45–60°), critical for understanding π-π stacking in supramolecular assemblies .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 413.12) .

Q. What safety protocols are recommended for handling this sulfonamide derivative?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory due to potential irritancy .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinases or GPCRs?

  • Methodological Answer:
  • Molecular Docking: Tools like AutoDock Vina simulate interactions with kinase ATP-binding pockets (e.g., benzothiazole π-stacking with hydrophobic residues).
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models: Correlate substituent effects (e.g., sulfonamide para-substituents) with IC₅₀ values using Hammett σ constants .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

  • Methodological Answer:
  • Reaction Monitoring: Use TLC or inline IR to detect intermediates (e.g., benzothiazole ring-opening at 1650 cm⁻¹).
  • Byproduct Identification: LC-MS/MS or 2D NMR (e.g., HSQC) identifies common impurities like over-alkylated pyrrolidines .
  • Condition Optimization: Adjust temperature (e.g., 0°C to suppress side reactions) or switch to milder bases (e.g., Cs₂CO₃) .

Q. How does the compound participate in supramolecular assemblies, and what drives these interactions?

  • Methodological Answer:
  • Cocrystallization Studies: Combine with hydrogen-bond donors (e.g., phenethylamide derivatives) to form cocrystals stabilized by N–H···O=S interactions (bond lengths: 2.8–3.0 Å) .
  • Thermal Analysis: DSC/TGA reveals melting points (e.g., 180–190°C) and stability trends linked to π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.